![molecular formula C34H40N2O5 B1237045 (1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1237045.png)
(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione is a natural product found in Stenocarpella macrospora with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound's synthesis and structural analysis have been a subject of interest in organic chemistry. For instance, Vedejs and Little (2002) explored the formation of aziridinomitosenes through anionic cyclization, demonstrating the significance of kinetic deuterium isotope effects in the process (Vedejs & Little, 2002).
Applications in Ion-Selective Electrodes
- The compound's derivatives have been used in the development of ion-selective electrodes. Casabó et al. (1991) reported on pyridine-based macrocycles containing nitrogen, oxygen, and sulfur, which are crucial in the synthesis of ion-selective electrodes (Casabó et al., 1991).
Transannular Cyclization Reactions
- Hayano and Shirahama (1996) investigated the transannular cyclization reactions of specific epoxides, contributing to the understanding of the compound’s reactivity in complex organic synthesis (Hayano & Shirahama, 1996).
Air Oxidation Reactions
- The compound's susceptibility to air oxidation reactions was studied by Compostella et al. (2002), highlighting its reactivity and potential for creating diverse derivatives (Compostella et al., 2002).
Autoxidation and Nucleophilic Substitutions
- Nakagawa and Hino (1970) focused on autoxidation and nucleophilic substitutions involving ethoxy and ethylthioindoles, expanding the understanding of the compound’s chemical behavior (Nakagawa & Hino, 1970).
Synthesis of Heteroanalogs of Steroids
- Stepanova, Aliev, and Maslivets (2013) explored the synthesis of heteroanalogs of steroids using similar compounds, signifying its potential in steroid chemistry (Stepanova, Aliev, & Maslivets, 2013).
Stereocontrolled Synthesis
- Kato, Watanabe, and Awen (1993) delved into the stereocontrolled synthesis using related compounds, which is essential for producing stereospecific pharmaceuticals (Kato, Watanabe, & Awen, 1993).
Propiedades
Nombre del producto |
(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione |
|---|---|
Fórmula molecular |
C34H40N2O5 |
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione |
InChI |
InChI=1S/C34H40N2O5/c1-6-23-28-29(20(4)22-17-35-25-13-8-7-11-21(22)25)36-32(40)34(28)24(31-33(23,5)41-31)12-9-10-18(2)16-19(3)30(39)26(37)14-15-27(34)38/h7-9,11-18,20,23-24,28-31,35,39H,6,10H2,1-5H3,(H,36,40)/b12-9+,15-14+,19-16+/t18-,20+,23-,24-,28-,29?,30+,31-,33+,34+/m0/s1 |
Clave InChI |
RSYKJHLWNMXRKZ-HSCAUETDSA-N |
SMILES isomérico |
CC[C@H]1[C@H]2C(NC(=O)[C@@]23[C@@H](/C=C/C[C@@H](/C=C(/[C@H](C(=O)/C=C/C3=O)O)\C)C)[C@H]4[C@@]1(O4)C)[C@H](C)C5=CNC6=CC=CC=C65 |
SMILES canónico |
CCC1C2C(NC(=O)C23C(C=CCC(C=C(C(C(=O)C=CC3=O)O)C)C)C4C1(O4)C)C(C)C5=CNC6=CC=CC=C65 |
Sinónimos |
chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



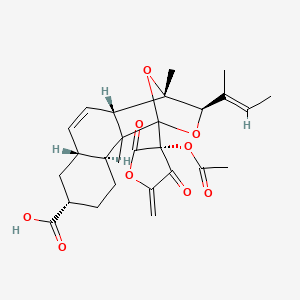
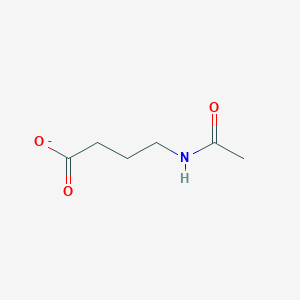
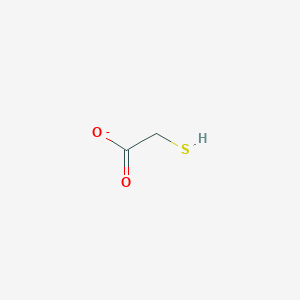
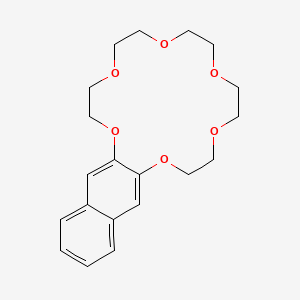
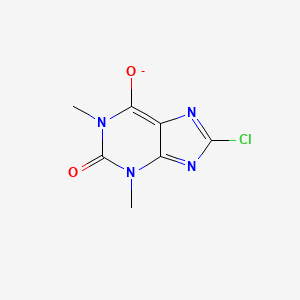
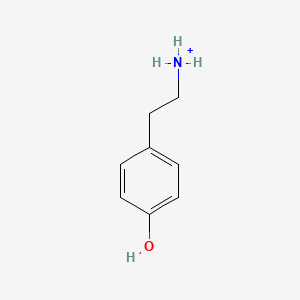
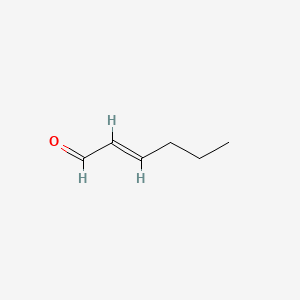
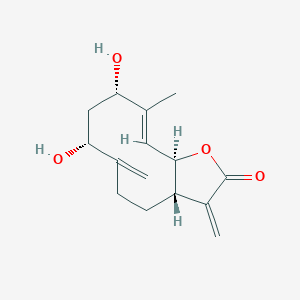
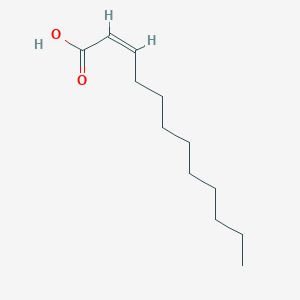
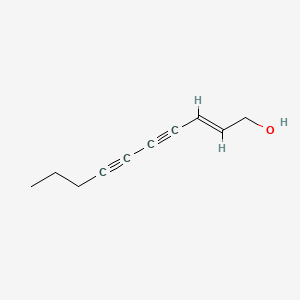
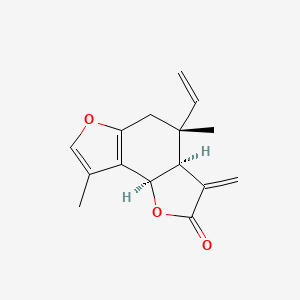
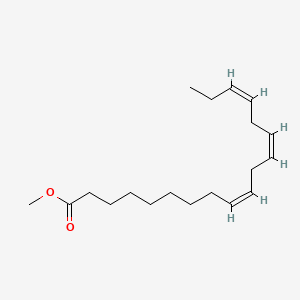
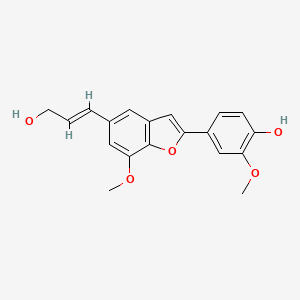
![1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B1236986.png)